molecular formula C24H31N3O4 B2964277 1-(3,4-Dimethoxybenzyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1170817-13-6

1-(3,4-Dimethoxybenzyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2964277
CAS RN: 1170817-13-6
M. Wt: 425.529
InChI Key: XOWPLFVAYZKVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C24H31N3O4 and its molecular weight is 425.529. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Studies on the synthesis and chemical reactions of compounds related to 1-(3,4-Dimethoxybenzyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea have demonstrated various methods for creating complex molecular structures with potential pharmacological activities. For instance, the research by Lee and Wiegrebe (1986) highlights a method for the mild reductive cleavage of α-aminoethers, which could be applicable to the synthesis of compounds with similar structural frameworks (Lee & Wiegrebe, 1986). Additionally, the synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives as ligands for apamin-sensitive Ca2+-activated K+ channels by Graulich et al. (2006) suggests a potential method for creating bioactive derivatives of the compound (Graulich et al., 2006).

Biological Activities and Therapeutic Potential

The research community has explored the biological activities and therapeutic potential of compounds structurally related to 1-(3,4-Dimethoxybenzyl)-3-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea. For example, the evaluation of new leads for acetylcholinesterase inhibition by Khorana et al. (2009) investigates isoquinoline analogs as potential acetylcholinesterase inhibitors, indicating the relevance of such compounds in the treatment of diseases like Alzheimer’s (Khorana et al., 2009). Additionally, the study on cytotoxic bisbenzylisoquinoline alkaloids from Stephania epigaea by Lv et al. (2013) demonstrates the anticancer potential of structurally related compounds, suggesting avenues for the development of novel cancer therapeutics (Lv et al., 2013).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O4/c1-16(2)11-12-27-20-8-7-19(14-18(20)6-10-23(27)28)26-24(29)25-15-17-5-9-21(30-3)22(13-17)31-4/h5,7-9,13-14,16H,6,10-12,15H2,1-4H3,(H2,25,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWPLFVAYZKVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.